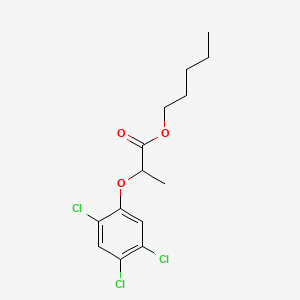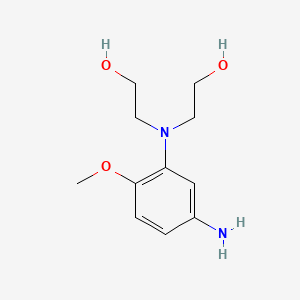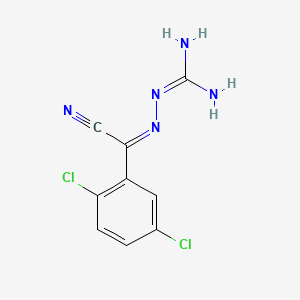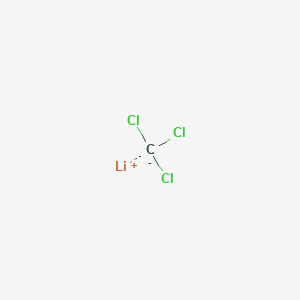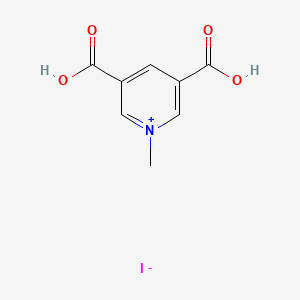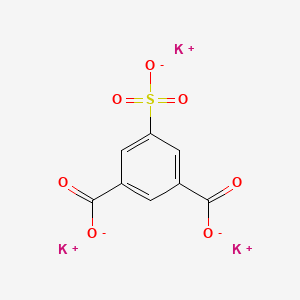
5-Sulphoisophthalic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Sulphoisophthalic acid, potassium salt is a chemical compound with the molecular formula C8H3K3O7S and a molecular weight of 360.47 g/mol . It is a derivative of isophthalic acid, where a sulfonic acid group is introduced at the 5-position of the benzene ring, and potassium ions replace the hydrogen atoms of the carboxylic acid groups. This compound is known for its applications in various fields, including catalysis, gas storage, magnetic materials, and luminescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Sulphoisophthalic acid, potassium salt typically involves the sulfonation of isophthalic acid followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Isophthalic acid is reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.
Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized with potassium hydroxide to form the potassium salt
Industrial Production Methods: In industrial settings, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Sulphoisophthalic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
5-Sulphoisophthalic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Sulphoisophthalic acid, potassium salt involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, enhancing reaction rates and selectivity. The sulfonic acid group provides strong binding sites for metal ions, while the carboxylate groups offer additional coordination sites .
Comparación Con Compuestos Similares
5-Sulfoisophthalic acid, sodium salt: Similar in structure but with sodium ions instead of potassium.
5-Sulfoisophthalic acid, rubidium salt: Contains rubidium ions, offering different properties in terms of solubility and reactivity
Uniqueness: 5-Sulphoisophthalic acid, potassium salt is unique due to its specific ionic composition, which can influence its solubility, reactivity, and coordination behavior. The potassium ions provide distinct properties compared to other metal ions, making it suitable for specific applications in catalysis and material science .
Propiedades
Número CAS |
71872-94-1 |
|---|---|
Fórmula molecular |
C8H3K3O7S |
Peso molecular |
360.47 g/mol |
Nombre IUPAC |
tripotassium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.3K/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
Clave InChI |
ZFTDWYZXSHNGBO-UHFFFAOYSA-K |
SMILES canónico |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






